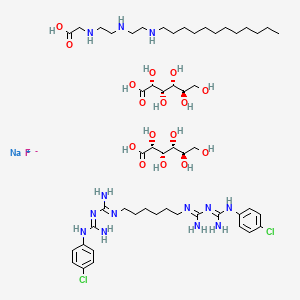

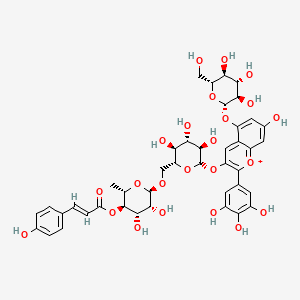

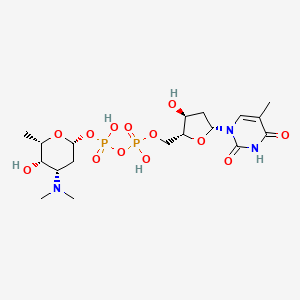

Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside

カタログ番号 B1260732

分子量: 919.8 g/mol

InChIキー: YLRJRFOZRJMCAN-HELXGBBCSA-O

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.

科学的研究の応用

Isolation and Characterization

- New Diacylated Delphinidin 3-rutinoside-5-glucosides : Identified from the blue-purple flowers of Browallia speciosa, delphinidin 3-O-[6-O-(4-O-(trans-caffeoyl)-a-L-rhamnopyranosyl)-β-D-glucopyranoside]-5-O-[2-O-(trans-p-coumaroyl)-β-D-glucopyranoside] was determined through chemical and spectroscopic methods. This acylation pattern in the pigment was reported as the first of its kind in plants (Toki, Saitǒ, Shigihara, & Honda, 2008).

Enzymatic Activity

- Anthocyanin 5-O-glucosyltransferase in Petunia Hybrida : The enzyme glucosylated the 3-(p-coumaroyl)-rutinoside derivatives of delphinidin and petunidin, showing specificity in glycosylation patterns (Jonsson, Aarsman, Diepen, Vlaming, Smit, & Schram, 1984).

Antioxidant Effectiveness

- Antioxidant Activities in Human Colon Cell Lines : Delphinidin derivatives with glycosylation on C3 and C5, including delphinidin-3,5-diglucoside and delphinidin-3-rutinoside-5-glucoside, exhibited lower effects on ROS reduction compared to those with glycosylation only on C3. The study also examined the ROS reduction activities consistent with glutathione reductase protein expression levels in HT-29 cells (Jing, Qian, Zhao, Qi, Ye, Giusti, & Wang, 2015).

Phenolic Compounds and Antioxidant Activity

- Phenolic Compounds in Solanum Berries : In Solanum scabrum and Solanum burbankii berries, the major compound was identified as anthocyanin petunidin-3-(p-coumaroyl-rutinoside)-5-O-glucoside, along with other anthocyanins characterized by similar glycosidic substitution patterns and acylation with p-coumaric and ferulic acids. These berries were rich in phenolic compounds and exhibited powerful antioxidant activity (Oszmiański, Kolniak-Ostek, & Wojdyło, 2014).

Stability and Degradation

- Degradation Kinetics of Anthocyanins during Microwave and Frying Treatments : In a study involving dietary fiber and crude anthocyanins from purple eggplant peel, it was found that delphinidin-3-O-rutinoside could be hydrolyzed into delphinidin or condensed with p-coumaric acid to form p-coumaroyl-delphinidin-3-glucoside during various cooking treatments. The total anthocyanins degradation followed first or second-order kinetics depending on the treatment method (Zhang, Deng, Li, Zheng, Liu, & Zhang, 2020).

Antiangiogenic Activity

- Nasunin as an Angiogenesis Inhibitor : Nasunin, identified as delphinidin-3-(p-coumaroylrutinoside)-5-glucoside, an antioxidant anthocyanin from eggplant peels, showed antiangiogenic properties. It suppressed microvessel outgrowth in rat aortic rings and inhibited human umbilical vein endothelial cell proliferation (Matsubara, Kaneyuki, Miyake, & Mori, 2005).

特性

分子式 |

C42H47O23+ |

|---|---|

分子量 |

919.8 g/mol |

IUPAC名 |

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C42H46O23/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49)/p+1/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+/m0/s1 |

InChIキー |

YLRJRFOZRJMCAN-HELXGBBCSA-O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

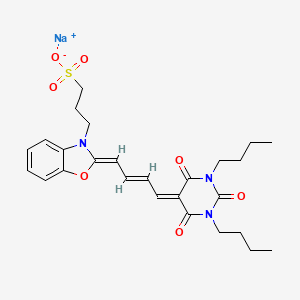

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1260650.png)

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)

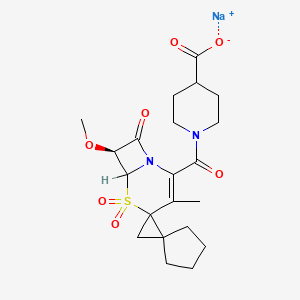

![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)

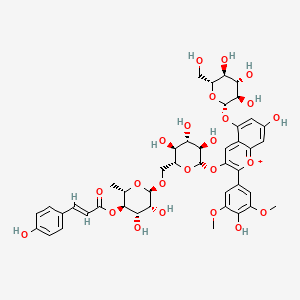

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)